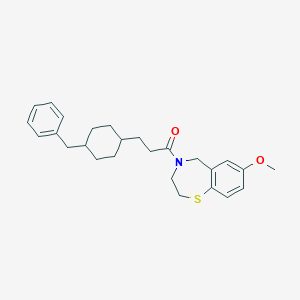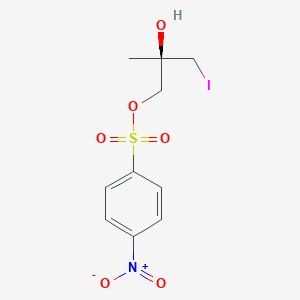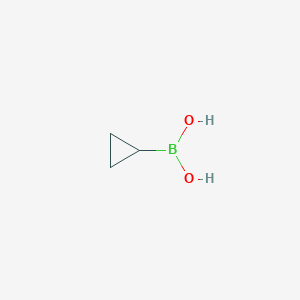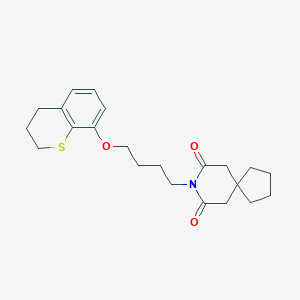
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Overview
Description
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-, commonly known as ASB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ASB belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of ASB is not fully understood, but it is believed to involve the modulation of several signaling pathways. ASB has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. ASB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical And Physiological Effects
ASB has been shown to have several biochemical and physiological effects. In animal studies, ASB has been shown to reduce inflammation and oxidative stress, improve glucose tolerance, and enhance insulin sensitivity. ASB has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using ASB in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. ASB has also been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, the synthesis of ASB is a complex process that requires expertise in organic chemistry, which may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the study of ASB. One area of research is the development of ASB-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of ASB, which could lead to the development of more effective drugs. Additionally, the synthesis of ASB derivatives with improved pharmacological properties is an area of ongoing research.
Scientific Research Applications
ASB has been the subject of several scientific studies that have explored its potential therapeutic properties. One of the key areas of research has been its anti-inflammatory activity. ASB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ASB has also been studied for its potential as an anticancer agent. Studies have shown that ASB can induce apoptosis in cancer cells and inhibit their proliferation.
properties
CAS RN |
153804-28-5 |
|---|---|
Product Name |
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- |
Molecular Formula |
C22H29NO3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
8-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H29NO3S/c24-19-15-22(10-1-2-11-22)16-20(25)23(19)12-3-4-13-26-18-9-5-7-17-8-6-14-27-21(17)18/h5,7,9H,1-4,6,8,10-16H2 |
InChI Key |
SKYZDNPLWJRXEB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
Other CAS RN |
153804-28-5 |
synonyms |
8-(4-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-8-azaspiro(4.5) decane-7,9-dione |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
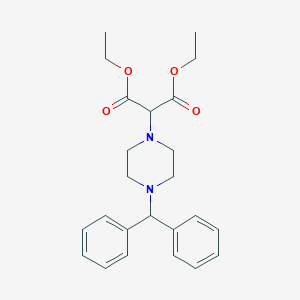
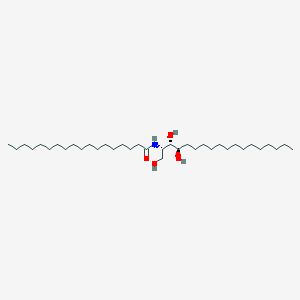
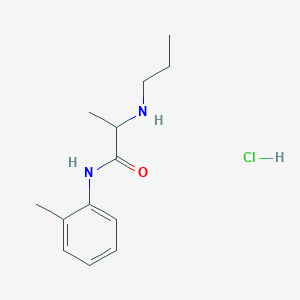
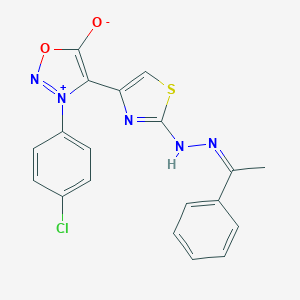
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
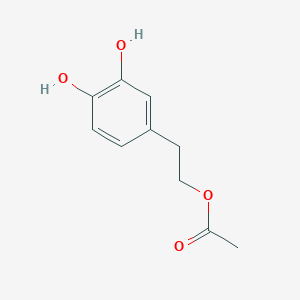
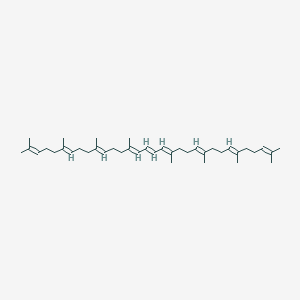
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
